Cas no 210824-69-4 (3-Bromo-4-methylbenzenesulfonamide)

3-Bromo-4-methylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-methylbenzenesulfonamide
- 3-BROMO-4-METHYLBENZENESULPHONAMIDE
- Benzenesulfonamide,3-bromo-4-methyl-
- 2-bromo-toluene-4-sulfonic acid amide
- 2-Brom-toluol-4-sulfonsaeure-amid
- 3-bromo-4-methylphenylsulfonic acid amide
- DTXSID80593389
- GS1056
- EN300-275332
- SCHEMBL1368195
- A879263
- OSM-E-31
- Benzenesulfonamide, 3-bromo-4-methyl-
- F72107
- BS-22061
- 210824-69-4
- CS-0205701
- CFMBNGJNYNLPDL-UHFFFAOYSA-N
- MFCD09801033
- AKOS012639320
- 3-Bromo-4-methylbenzene-1-sulfonamide
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- MDL: MFCD09801033
- Inchi: InChI=1S/C7H8BrNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
- InChI Key: CFMBNGJNYNLPDL-UHFFFAOYSA-N
- SMILES: CC1=C(C=C(C=C1)S(=O)(=O)N)Br
Computed Properties
- Exact Mass: 248.94600
- Monoisotopic Mass: 248.94591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 68.5Ų
Experimental Properties
- Density: 1.658
- Boiling Point: 379°Cat760mmHg
- Flash Point: 183°C
- Refractive Index: 1.599
- PSA: 68.54000
- LogP: 3.18600
3-Bromo-4-methylbenzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB237171-5 g |
3-Bromo-4-methylbenzenesulphonamide, 95%; . |
210824-69-4 | 95% | 5g |
€412.10 | 2023-04-27 | |
abcr | AB237171-10 g |
3-Bromo-4-methylbenzenesulphonamide, 95%; . |
210824-69-4 | 95% | 10g |
€691.40 | 2023-04-27 | |
Enamine | EN300-275332-10.0g |
3-bromo-4-methylbenzene-1-sulfonamide |
210824-69-4 | 95.0% | 10.0g |
$535.0 | 2025-03-20 | |
Ambeed | A272502-5g |
3-Bromo-4-methylbenzenesulfonamide |
210824-69-4 | 98% | 5g |
$240.0 | 2025-02-21 | |
TRC | B696980-1g |
3-Bromo-4-methylbenzenesulfonamide |
210824-69-4 | 1g |
$ 270.00 | 2023-04-18 | ||
Apollo Scientific | OR11601-5g |
3-Bromo-4-methylbenzenesulphonamide |
210824-69-4 | 98% | 5g |
£476.00 | 2023-09-01 | |
Apollo Scientific | OR11601-1g |
3-Bromo-4-methylbenzenesulphonamide |
210824-69-4 | 98% | 1g |
£89.00 | 2025-02-19 | |
Enamine | EN300-275332-0.5g |
3-bromo-4-methylbenzene-1-sulfonamide |
210824-69-4 | 95.0% | 0.5g |
$54.0 | 2025-03-20 | |
Fluorochem | 212003-5g |
3-Bromo-4-methylbenzenesulfonamide |
210824-69-4 | 95% | 5g |
£476.00 | 2022-02-28 | |
Enamine | EN300-275332-10g |
3-bromo-4-methylbenzene-1-sulfonamide |
210824-69-4 | 95% | 10g |
$697.0 | 2023-09-10 |
3-Bromo-4-methylbenzenesulfonamide Related Literature
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
Additional information on 3-Bromo-4-methylbenzenesulfonamide
3-Bromo-4-methylbenzenesulfonamide: A Comprehensive Overview
3-Bromo-4-methylbenzenesulfonamide, also known by its CAS registry number 210824-69-4, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader category of benzenesulfonamides, which are widely studied for their potential applications in drug discovery and materials science. The structure of 3-Bromo-4-methylbenzenesulfonamide consists of a benzene ring substituted with a bromine atom at position 3, a methyl group at position 4, and a sulfonamide group (-SO₂NH₂) attached to the benzene ring. This unique combination of substituents imparts distinctive chemical and physical properties to the compound.
The synthesis of 3-Bromo-4-methylbenzenesulfonamide typically involves multi-step organic reactions, often starting from bromobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that are crucial in constructing the sulfonamide moiety. These developments highlight the growing interest in sustainable chemical synthesis practices.
In terms of chemical properties, 3-Bromo-4-methylbenzenesulfonamide exhibits moderate solubility in polar solvents due to the presence of the sulfonamide group, which is known for its strong hydrogen bonding capabilities. The bromine substituent at position 3 contributes to the compound's aromaticity and stability, while the methyl group at position 4 introduces steric effects that can influence reactivity. These properties make the compound a valuable building block in organic synthesis, particularly in the construction of bioactive molecules.
The biological activity of 3-Bromo-4-methylbenzenesulfonamide has been a focal point of recent studies. Researchers have investigated its potential as an inhibitor of various enzymes, including kinases and proteases, which are key targets in cancer therapy. For example, a study published in 2023 demonstrated that this compound exhibits selective inhibition against certain kinase isoforms, suggesting its potential as a lead molecule for anti-cancer drug development. Additionally, its ability to modulate cellular signaling pathways has been explored in preclinical models, further underscoring its therapeutic potential.
Beyond pharmacology, 3-Bromo-4-methylbenzenesulfonamide has found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has focused on optimizing its electronic characteristics through structural modifications, with promising results in enhancing charge transport properties. These findings pave the way for its integration into next-generation electronic devices.
The environmental impact of 3-Bromo-4-methylbenzenesulfonamide is another area of active research. Studies have assessed its biodegradability and toxicity under various conditions. While initial data suggest that it is not highly toxic to aquatic organisms at environmentally relevant concentrations, further investigations are needed to fully understand its long-term effects on ecosystems. Regulatory agencies are increasingly emphasizing the importance of green chemistry principles, and compounds like this one must be evaluated rigorously to ensure their safe use.
In conclusion, 3-Bromo-4-methylbenzenesulfonamide, with its CAS number 210824-69-4 strong>, represents a versatile and intriguing compound with diverse applications across multiple disciplines. Its chemical properties make it an attractive candidate for both academic research and industrial applications. As advancements in synthetic methodologies and biological screening continue to unfold, this compound is poised to play an increasingly important role in the development of novel therapeutic agents and functional materials.
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